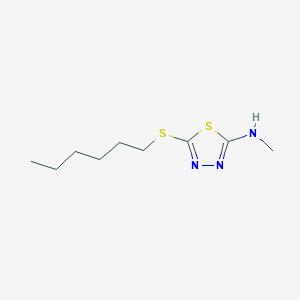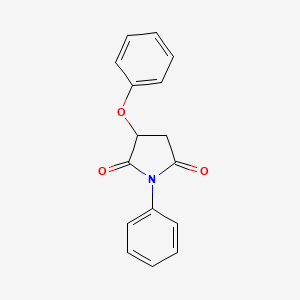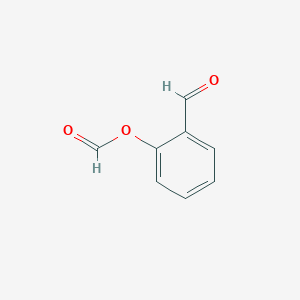
2,5-Diethyl-3,4-diphenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two ethyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4 on the pyrrole ring. The molecular formula is C20H21N, and it has a molecular weight of 275.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with aniline under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diethyl-3,4-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester: Similar structure but with carboxylate groups at positions 3 and 4.
2,4-Dimethyl-3,5-diethoxycarbonyl-1H-pyrrole: Contains methyl and ethoxycarbonyl groups instead of ethyl and phenyl groups.
Uniqueness: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
68579-41-9 |
|---|---|
Molekularformel |
C20H21N |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2,5-diethyl-3,4-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C20H21N/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21-17)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 |
InChI-Schlüssel |
MXTWYUMOYWIQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(N1)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
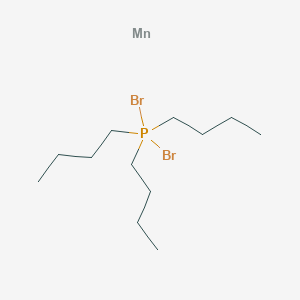
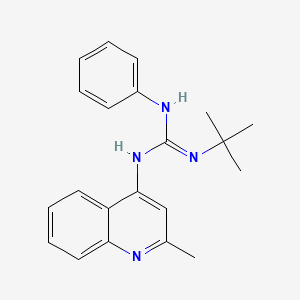
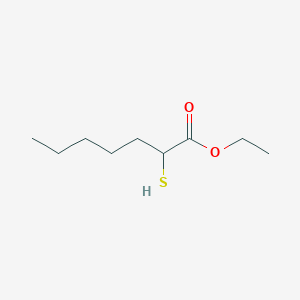

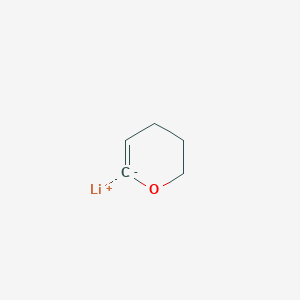
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
